Lipophilicity (XLogP3) Compared with 4-Methoxybenzyl and 3-Trifluoromethylbenzyl Analogs
The target compound displays a computed XLogP3 of 3, which is 0.3 log units lower than the 3-trifluoromethylbenzyl analog (XLogP3 = 3.3) and 0.6 log units higher than the 4-methoxybenzyl analog (XLogP3 = 2.4) [1]. This positions the target compound in an intermediate lipophilicity range that balances passive permeability against aqueous solubility, unlike the more lipophilic trifluoromethyl analog, which may exhibit poorer solubility, or the more polar 4-methoxy analog, which may show reduced membrane penetration [2].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | 4-methoxybenzyl analog (CAS 478262-64-5): XLogP3 = 2.4; 3-trifluoromethylbenzyl analog (CAS 478262-69-0): XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = -0.6 vs. 4-methoxy analog; +0.3 vs. 3-trifluoromethyl analog |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity governs passive membrane permeability and aqueous solubility; the intermediate value of the target compound may offer a superior permeability–solubility compromise for cell-based screening relative to the two closest analogs.
- [1] PubChem computed XLogP3 values for CID 3754036 (target), CID analogue 478262-64-5, and CID analogue 478262-69-0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. (General principle: optimal XLogP range for oral drugs is typically 2–3). View Source
